![molecular formula C11H15N5O5S B2388005 N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]-3,5-ジメチル-1,2-オキサゾール-4-スルホンアミド CAS No. 2034538-68-4](/img/structure/B2388005.png)
N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]-3,5-ジメチル-1,2-オキサゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. Sulfonamides are a group of compounds known for their antibiotic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Additionally, it would have a triazine ring, which is a six-membered ring containing three carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The isoxazole ring might undergo reactions at the carbon-carbon double bond .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Some general properties might include a relatively high melting point due to the presence of the aromatic rings and potential for hydrogen bonding .科学的研究の応用
- 研究者らは、この化合物、特に4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチル-モルホリニウムクロリド(DMTMM)を、食品包装に使用されるカルボキシメチルセルロース(CMC)フィルムの架橋剤として使用してきました .
食品包装用カルボキシメチルセルロースフィルムの架橋剤
ペプチド合成とエステル調製
ヒアルロン酸(HA)の希釈特性の最適化
2-アゼチジノンのワンポット合成
バイオベースUV遮断フィルム
作用機序
Target of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, also known as N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, primarily targets carboxylic acids . Carboxylic acids play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways and contributing to the formation of numerous biomolecules .
Mode of Action
The compound interacts with its targets through a process known as amide coupling . First, the carboxylic acid reacts with N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The interaction of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide with carboxylic acids affects several biochemical pathways. The compound is used for the synthesis of other carboxylic functional groups such as esters and anhydrides . These derivatives play a significant role in various biochemical reactions, including protein synthesis and metabolism .
Pharmacokinetics
The compound’s ability to form highly reactive esters suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide’s action are primarily related to its role in amide coupling . By facilitating the formation of amides, esters, and anhydrides, the compound contributes to the synthesis of a wide range of biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide. For instance, the compound has been shown to improve moisture uptake, moisture content, water vapor permeability, and water solubility of films, suggesting that it may be more effective in humid environments
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5S/c1-6-9(7(2)21-16-6)22(17,18)12-5-8-13-10(19-3)15-11(14-8)20-4/h12H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSSORHDTWFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2387928.png)
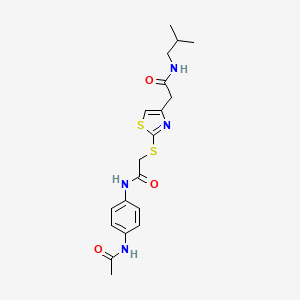

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)
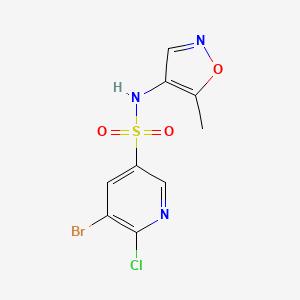
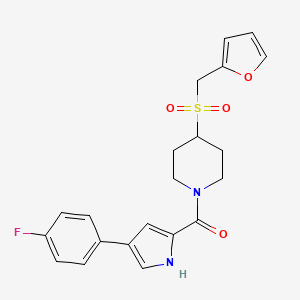
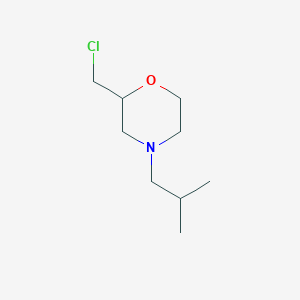
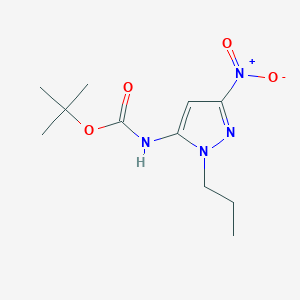
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
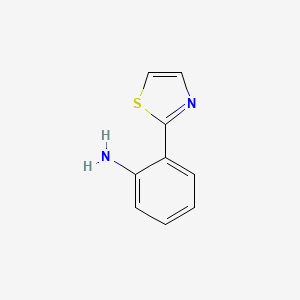
![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
